N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-17(22,7-11-4-5-25-8-11)9-18-15(20)16(21)19-12-2-3-13-14(6-12)24-10-23-13/h2-6,8,22H,7,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCVWHEEQAFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide typically involves the following steps:
Formation of the Benzodioxole Intermediate:
Preparation of the Thiophene Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors due to its structural complexity.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the synthesis of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzodioxole and thiophene rings can engage in π-π stacking interactions, while the diamide linkage can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous falcipain-2 inhibitors:
Key Observations :
Compared to ICD’s biphenyl-indole system, the target lacks aromatic stacking motifs but incorporates a benzodioxol-thiophene hybrid, which may enhance metabolic resistance .
Functional Implications: Hydroxyalkyl Chain: The hydroxyl group in the target compound could form hydrogen bonds with falcipain-2’s catalytic cysteine or adjacent residues, a feature absent in QOD and ICD . Thiophene vs. Tetrahydroquinoline: Thiophene’s smaller size and planar structure might allow tighter binding in shallow enzyme pockets compared to QOD’s bulkier tetrahydroquinoline .
Computational Insights :
- MD simulations place the target compound and QOD in similar cubic simulation boxes, suggesting overlapping binding modes. However, the thiophene group’s polarity may alter electrostatic interactions with falcipain-2’s active site .
Limitations :
- No experimental data (e.g., IC₅₀, solubility) are available in the provided evidence, limiting quantitative comparisons.
- The role of the ethanediamide backbone in metal chelation (analogous to N,O-bidentate directing groups in other benzamides ) remains speculative for this compound.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group , and a thiophene ring. These structural components contribute to its diverse biological activities.
Molecular Formula
- Chemical Formula: C₁₈H₂₃N₂O₃S
- Molecular Weight: 353.45 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction: It has the potential to interact with various receptors, modulating their activity and influencing physiological responses.
- Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound may have significant anticancer properties. A study published in Journal of Medicinal Chemistry found that derivatives of similar structures exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related compounds. For instance, 2-hydroxythiobenzanilides have shown promising results against bacterial strains, suggesting that this compound may share similar properties .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
Study 2: Antimicrobial Activity
A study evaluated the antimicrobial effects of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone diameter of 15 mm against S. aureus at a concentration of 200 µg/mL, indicating moderate antibacterial activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
